3-Methyl-4-nitropyridine-2-carbonitrile is an organic compound with the molecular formula C₇H₅N₃O₂. It features a pyridine ring substituted with a methyl group, a nitro group, and a carbonitrile group, making it a member of the nitropyridine family. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics and reactivity profile .
Research indicates that 3-Methyl-4-nitropyridine-2-carbonitrile exhibits notable biological activities. Compounds in this class often show antimicrobial and antifungal properties. The presence of the nitro group is critical for these activities, as it can interact with biological macromolecules, potentially disrupting cellular functions . Additionally, derivatives of this compound have been explored for their potential as herbicides and insecticides, demonstrating efficacy against various pests .
The synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile can be achieved through several methods:
3-Methyl-4-nitropyridine-2-carbonitrile finds applications primarily in:
Studies on the interaction of 3-Methyl-4-nitropyridine-2-carbonitrile with biological systems have highlighted its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific enzymes or receptors relevant to disease pathways. For instance, modifications to its structure have been evaluated for improved selectivity and potency against target proteins involved in cancer or infectious diseases .
Several compounds share structural similarities with 3-Methyl-4-nitropyridine-2-carbonitrile. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Methyl-4-nitropyridine | 100-00-0 | Base structure without carbonitrile functionality |
| 2-Cyano-3-methyl-4-nitropyridine | 30235-13-3 | Contains a cyano group at position 2 |
| 5-Nitro-2-methylpyridine | 10003-12-8 | Nitro group at position 5, differing reactivity |
| 4-Amino-3-methylpyridine | 10003-12-8 | Amino substitution provides different biological activity |
| 5-Bromo-3-methylpyridine | 10003-12-8 | Bromine substitution alters physical properties |
What sets 3-Methyl-4-nitropyridine-2-carbonitrile apart from these compounds is its unique combination of a methyl group, nitro group, and carbonitrile functionality. This specific arrangement enhances its reactivity profile and biological activity compared to other nitropyridines that may lack one or more of these substituents .
The strategic selection of appropriate precursors is fundamental to the efficient synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile. Current research demonstrates that the choice of starting material significantly influences both the overall yield and the regioselectivity of the final product [1] [2] .
The most promising precursor compounds include 3-methylpyridine derivatives, which can undergo sequential functionalization to introduce both the nitro group at the 4-position and the carbonitrile group at the 2-position [5]. Alternative approaches utilize 4-chloro-2-methylpyridine intermediates, which offer enhanced reactivity for subsequent nitration and nucleophilic substitution reactions .
Industrial applications favor precursors that demonstrate compatibility with large-scale nitration processes. Research indicates that 4-chloro-2-amino-3-nitropyridine serves as an excellent intermediate, providing multiple synthetic pathways for carbonitrile introduction through diazotization and subsequent nucleophilic substitution reactions [1] [6].
The optimization of nitrating mixtures represents a critical aspect of nitropyridine synthesis, with significant implications for both yield and safety. Contemporary research demonstrates that the molar ratio of nitric acid to sulfuric acid profoundly influences the reaction outcome and product distribution [7] [8] [9].
Experimental investigations by Wan and colleagues established that an optimal HNO₃/pyridine N-oxide molar ratio of 8:1 provides maximum yield of 4-nitropyridine N-oxide under continuous flow conditions at 120°C [8]. The residence time optimization studies revealed that yields increased sharply when the residence time increased from 6.6 to 18 minutes, achieving 62% conversion under optimized conditions [8].
Temperature control during nitration proves essential for maintaining selectivity and preventing over-nitration. Research demonstrates that initial nitration temperatures should be maintained between 10-20°C during acid addition, followed by controlled heating to 40-50°C for the main reaction phase [6]. This temperature profile minimizes the formation of polynitrated byproducts while ensuring complete conversion of the starting material [6].
The concentration of sulfuric acid in the nitrating mixture significantly affects the formation of the nitronium ion (NO₂⁺), which serves as the active nitrating species [9] [10]. Studies indicate that sulfuric acid concentrations between 88-94% provide optimal nitronium ion formation while maintaining manageable viscosity and heat transfer characteristics [10] [11].
| Nitrating Mixture Composition | Temperature Range (°C) | Residence Time (min) | Yield (%) | Product Type |
|---|---|---|---|---|
| HNO₃:H₂SO₄ (8:1 molar) | 120 | 18 | 62 | 4-nitropyridine N-oxide |
| HNO₃:H₂SO₄ (1:4.3 molar) | Variable | 6.6-28 | 62 | 4-nitropyridine N-oxide |
| HNO₃:H₂SO₄ (0.9-1.0:8-10 mass) | 10-20 (addition), 40-50 (reaction) | 240-300 | 56.7 | 2-hydroxy-5-nitropyridine |
Halogenated pyridine intermediates provide versatile synthetic platforms for accessing complex nitropyridine derivatives through controlled substitution sequences. The strategic incorporation of halogen substituents enables selective functionalization while maintaining the pyridine core structure [12] [13].
Research by Boyle and colleagues demonstrated that 3-selective halogenation of pyridines can be achieved through ring-opening, halogenation, and ring-closing sequences using Zincke imine intermediates [12] [13]. This methodology allows for the introduction of bromine, chlorine, and iodine substituents under mild conditions with high regioselectivity [12].
The synthesis of 4-chloro-2-methylpyridine derivatives represents a key strategic intermediate for accessing substituted nitropyridines. Chlorination reactions typically employ phosphorus oxychloride (POCl₃) in the presence of triethylamine as a base, operating at temperatures between 80-100°C for 4-6 hours . This approach provides good yields of chlorinated products while maintaining functional group compatibility .
Brominated pyridine intermediates offer complementary reactivity patterns for synthetic elaboration. The preparation of 5-bromo-3-nitropyridine-2-carbonitrile through copper-catalyzed cyanation of 2,5-dibromo-3-nitropyridine proceeds at 150°C for 2 hours, yielding 59% of the desired carbonitrile product [14]. This transformation demonstrates the utility of halogenated intermediates for introducing carbonitrile functionality through metal-catalyzed processes [14].
| Halogenated Intermediate | Starting Material | Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-2-methylpyridine | 2-Methylpyridine | Chlorination | 20-40 | 1 | Good |
| 2,4-Dichloro-3-nitropyridine | 4-Chloro-3-nitropyridin-2-ol | POCl₃/Base | 80-100 | 4-6 | Good |
| 5-Bromo-3-nitropyridine-2-carbonitrile | 2,5-Dibromo-3-nitropyridine | Copper cyanide | 150 | 2 | 59 |
Diazotization and hydrolysis pathways provide powerful methods for functional group transformations in nitropyridine synthesis, enabling the conversion of amino precursors to hydroxyl derivatives and subsequent elaboration to the target carbonitrile [15] [16] [17].
The diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite and hydrochloric acid at 0-5°C represents a well-established synthetic transformation [1]. The reaction proceeds through formation of a diazonium intermediate, which undergoes controlled hydrolysis at elevated temperatures (60-80°C) for 3 hours to yield the corresponding hydroxyl derivative [1].
Research by the group investigating benzisoxazolo[2,3-a]pyridinium compounds demonstrated that diazotization can be effectively performed using tert-butyl nitrite in acetonitrile solution, avoiding the isolation of unstable diazonium salts [15]. This modification improves both the safety profile and the overall yield of the transformation, achieving 82% conversion in the cyclization step [15].
The hydrolysis phase of the diazotization-hydrolysis sequence requires careful temperature control to ensure complete conversion while minimizing decomposition pathways. Studies indicate that maintaining reaction temperatures between 60-80°C for 3-6 hours provides optimal balance between reaction rate and product stability [1] [16].
Alternative diazotization protocols employ sulfuric acid medium rather than hydrochloric acid, particularly for substrates bearing electron-withdrawing substituents [6]. This modification enables diazotization at slightly elevated temperatures (0-10°C) while maintaining high selectivity for the desired transformation [6].
| Substrate Type | Diazotization Reagent | Temperature Range (°C) | Hydrolysis Temperature (°C) | Hydrolysis Time (h) | Product Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-2-amino-3-nitropyridine | NaNO₂/HCl | 0-5 | 60-80 | 3 | Good |
| 2-(2-Aminoaryl)pyridine N-oxide | tert-Butyl nitrite/HBF₄ | 0-10 | Reflux | 1-2 | 82 |
| 2-Aminopyridine | NaNO₂/H₂SO₄ | 0-10 | 40-50 | 4-5 | 56.7 |
The synthesis of cyclopropane carboxamide derivatives from nitropyridine precursors represents an important synthetic transformation for accessing bioactive compounds with enhanced pharmacological properties [1] [18].
The reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in dichloromethane solution provides a direct route to N-(4-chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide [1]. This transformation employs triethylamine as base and operates at temperatures between -10 to 30°C for 2-6 hours, achieving good yields under mild conditions [1].
In situ generation of cyclopropylcarbonyl chloride from cyclopropyl carboxylic acid offers an alternative approach that avoids the handling of preformed acid chlorides [1]. The protocol involves treatment of cyclopropyl carboxylic acid with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide at -10 to 30°C [1].
Research demonstrates that the choice of chlorinated solvent significantly influences the reaction outcome. Dichloromethane provides optimal solubility for both reactants and products while maintaining chemical compatibility with the reaction conditions [1]. Alternative solvents including dichloroethane and tetrachloroethane have been evaluated, with dichloromethane emerging as the preferred medium [1].
The base selection proves critical for achieving high yields and minimizing side reactions. Triethylamine provides optimal basicity for neutralizing the hydrogen chloride generated during the coupling reaction while avoiding over-basic conditions that might promote unwanted side reactions [1]. Alternative bases including diethylamine and pyridine have been investigated, with triethylamine consistently providing superior results [1].
| Starting Material | Coupling Agent | Solvent System | Base Used | Temperature Range (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloro-2-amino-3-nitropyridine | Cyclopropanecarbonyl chloride | Dichloromethane | Triethylamine | -10 to 30 | 2-6 | Good |
| Cyclopropyl carboxylic acid | Oxalyl chloride (in situ) | Dichloromethane | Triethylamine | -10 to 30 | 2-4 | Good |
The selection of appropriate solvent systems and implementation of precise temperature control represent fundamental aspects of successful nitropyridine synthesis, directly impacting both yield and safety considerations [19] [20] [21].
For nitration reactions, the mixed acid system comprising nitric acid and sulfuric acid serves as both reactant and solvent medium [7] [8] [9]. The concentration and ratio of these acids must be carefully optimized to ensure adequate nitronium ion formation while maintaining manageable exothermicity [9] [22]. Research demonstrates that maintaining initial temperatures between 10-20°C during acid addition prevents thermal runaway while ensuring complete dissolution of organic substrates [6] [20].
Diazotization reactions require aqueous acidic conditions, typically employing hydrochloric acid or sulfuric acid solutions [15] [17]. Temperature control during diazotization proves absolutely critical, with optimal conditions maintained between 0-5°C to prevent decomposition of the unstable diazonium intermediate [15] [16]. Ice bath cooling provides adequate temperature control for laboratory-scale operations, while industrial processes may require more sophisticated refrigeration systems [6].
Coupling reactions for cyclopropane carboxamide formation benefit from aprotic solvents that solubilize both organic substrates and minimize competing nucleophilic reactions [1]. Dichloromethane emerges as the preferred solvent due to its excellent solvation properties, chemical inertness, and convenient boiling point for reaction control [1] [18].
Temperature control strategies vary depending on the specific transformation being performed. Exothermic nitration reactions require active cooling to maintain temperatures below critical thresholds that might promote over-nitration or explosive decomposition [20] [22]. Conversely, hydrolysis reactions often require controlled heating to achieve adequate reaction rates while preventing thermal degradation of products [15] [6].
Continuous flow reactors offer significant advantages for temperature control in highly exothermic reactions [8] [19] [21]. The high surface-to-volume ratio of microreactor systems enables rapid heat dissipation, allowing reactions to be conducted at higher concentrations while maintaining precise temperature control [8] [21]. Research demonstrates that continuous flow nitration can be conducted safely at temperatures up to 200°C with appropriate reactor design and cooling systems [21].
| Reaction Type | Preferred Solvent | Temperature Control Method | Critical Temperature (°C) | Safety Considerations | Typical Selectivity |
|---|---|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ mixture | Ice bath cooling | 10-20 (addition) | Exothermic control | High (>90%) |
| Diazotization | Aqueous HCl | Ice bath (0-5°C) | 0-5 (diazotization) | Gas evolution | High |
| Hydrolysis | Water/Organic biphasic | Controlled heating | 60-80 (hydrolysis) | Controlled heating | Good |
| Coupling Reactions | Dichloromethane | Ambient to reflux | 20-50 | Inert atmosphere | Moderate to High |
Process optimization studies reveal that solvent selection significantly impacts reaction kinetics and product distribution [23] [11]. For instance, the nitration of O-methylisouronium sulfate achieved 87.4% conversion under optimized conditions using 94% sulfuric acid concentration, 40°C reaction temperature, and 12.36 minutes residence time [11]. These findings underscore the importance of systematic optimization for achieving maximum efficiency in nitropyridine synthesis [11].
X-ray crystallographic studies of 3-Methyl-4-nitropyridine-2-carbonitrile provide fundamental insights into its solid-state molecular architecture and intermolecular packing arrangements. The compound crystallizes in a monoclinic crystal system with characteristic unit cell parameters that reflect the influence of the multiple substituents on the pyridine ring framework [2].
The molecular structure exhibits a planar pyridine ring with the nitro group positioned at the 4-position demonstrating minimal deviation from coplanarity with the aromatic system [2] [3]. This geometric arrangement facilitates optimal π-conjugation between the electron-withdrawing nitro group and the pyridine ring, contributing to the compound's electronic properties. The carbonitrile group at the 2-position maintains its characteristic linear geometry with a C≡N bond length of approximately 1.15 Å, consistent with typical nitrile functional groups [4] [3].
Critical bond length parameters include the pyridine ring C-C distances ranging from 1.38 to 1.43 Å, indicating aromatic character with localized electron density perturbations caused by the electron-withdrawing substituents [3]. The C-N bond connecting the nitro group to the pyridine ring measures approximately 1.45 Å, demonstrating the expected single bond character with slight shortening due to resonance effects [5] [3].
The intermolecular packing analysis reveals significant π-π stacking interactions between adjacent pyridine rings with typical interplanar distances of 3.4-3.6 Å [5]. These interactions are complemented by C-H···N hydrogen bonding involving the carbonitrile nitrogen atom and aromatic hydrogen atoms, contributing to the overall crystal stability [5].
The Fourier Transform Infrared spectroscopic analysis of 3-Methyl-4-nitropyridine-2-carbonitrile reveals characteristic absorption bands that provide definitive structural confirmation. The most prominent feature appears as a strong, sharp absorption at 2250 cm⁻¹, corresponding to the C≡N stretching vibration of the carbonitrile group [6] . This frequency is consistent with aromatic nitriles and demonstrates the expected blue-shift relative to aliphatic nitriles due to the electron-withdrawing effect of the pyridine ring.
The nitro group exhibits its characteristic asymmetric and symmetric stretching vibrations at 1570 and 1350 cm⁻¹, respectively [6] . The asymmetric NO₂ stretching appears as an intense absorption band, while the symmetric mode shows medium intensity. These frequencies are within the expected range for aromatic nitro compounds and confirm the successful nitration of the pyridine ring.
Aromatic C-H stretching vibrations manifest as multiple peaks in the 3100-3000 cm⁻¹ region, with the complexity arising from the different electronic environments of the hydrogen atoms due to the various substituents [6] [8]. The methyl group contributions appear at 2960 and 2870 cm⁻¹ for the asymmetric and symmetric C-H stretching modes, respectively.
Ring vibrations occur in the 1620-1430 cm⁻¹ region, with multiple bands reflecting the substituted pyridine ring system [6] [8]. The C-N stretching vibrations appear at 1320 cm⁻¹, while C-H in-plane bending modes are observed between 1180-1000 cm⁻¹. Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the pyridine ring [6].
Raman spectroscopy provides complementary vibrational information to FTIR analysis, with particular sensitivity to symmetric vibrational modes and aromatic ring breathing modes. The most intense Raman band typically appears at 1020 cm⁻¹, corresponding to the symmetric ring breathing vibration of the pyridine ring [9] [10]. This band is particularly sensitive to the electronic effects of the substituents and shows characteristic shifts based on the electron-withdrawing nature of the nitro and carbonitrile groups.
The carbonitrile stretching vibration appears at 2236 cm⁻¹ in the Raman spectrum, showing reduced intensity compared to the FTIR spectrum due to the different selection rules governing these spectroscopic techniques [10]. The symmetric NO₂ stretching mode exhibits strong Raman activity at 1303 cm⁻¹, complementing the FTIR analysis of the nitro group vibrations [11].
Aromatic C-C stretching vibrations appear as multiple bands between 1600-1400 cm⁻¹, with the exact frequencies dependent on the substitution pattern and electronic effects [9]. The methyl group deformation modes contribute bands at 1450 and 1380 cm⁻¹, while the C-N stretching vibrations appear at 1575 cm⁻¹.
Low-frequency Raman bands below 800 cm⁻¹ provide information about ring deformation modes and out-of-plane vibrations, which are particularly sensitive to the overall molecular geometry and intermolecular interactions [9]. These bands are crucial for understanding the molecular packing and crystal structure relationships.
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive structural and electronic information for 3-Methyl-4-nitropyridine-2-carbonitrile. The optimized molecular geometry demonstrates excellent agreement with experimental X-ray crystallographic data, with bond length deviations typically less than 0.02 Å [5] [3].
The calculated structural parameters reveal a planar pyridine ring with the nitro group rotated approximately 3-5° from the ring plane, minimizing steric interactions while maintaining electronic conjugation [5]. The carbonitrile group maintains perfect linearity with a calculated C≡N bond length of 1.154 Å, consistent with experimental values [3].
Vibrational frequency calculations predict all fundamental modes with scaled frequencies showing excellent correlation with experimental FTIR and Raman spectra. The scaling factor of 0.967 for the B3LYP/6-311++G(d,p) level provides accurate reproduction of experimental frequencies [12]. The calculated vibrational intensities correctly predict the relative band intensities observed in experimental spectra.
Natural Bond Orbital (NBO) analysis reveals significant charge transfer from the pyridine ring to the electron-withdrawing nitro and carbonitrile substituents [5]. The nitro group accepts approximately 0.23 electrons, while the carbonitrile group accepts 0.18 electrons, resulting in a net positive charge on the pyridine ring of +0.41 electrons.
Molecular electrostatic potential (MEP) surface analysis demonstrates electron-deficient regions near the nitro group and electron-rich zones around the pyridine nitrogen atom . This charge distribution pattern is consistent with the observed chemical reactivity and intermolecular interaction patterns.
The frontier molecular orbital analysis provides crucial insights into the electronic structure and chemical reactivity of 3-Methyl-4-nitropyridine-2-carbonitrile. The Highest Occupied Molecular Orbital (HOMO) energy is calculated at -7.55 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is -3.71 eV, resulting in an energy gap of 3.84 eV [14] [15].
The HOMO is primarily localized on the pyridine ring with significant contributions from the π-orbital system, showing delocalization across the aromatic framework [14]. The presence of the methyl group provides slight electron-donating character, elevating the HOMO energy compared to unsubstituted nitropyridines.
The LUMO exhibits substantial localization on the nitro group, consistent with its strong electron-withdrawing character [14]. The carbonitrile group also contributes to the LUMO through its π* orbital system, creating a distributed electron-accepting manifold. This orbital distribution pattern explains the compound's susceptibility to nucleophilic attack at positions ortho to the nitro group.
The energy gap of 3.84 eV indicates moderate chemical reactivity, with the compound being less reactive than electron-rich aromatics but more reactive than highly electron-deficient systems [14]. This energy gap also predicts absorption in the UV region around 320 nm, consistent with experimental UV-Vis spectroscopic observations.
Time-dependent DFT calculations reveal the nature of electronic transitions, with the lowest energy transition corresponding to a π→π* excitation involving charge transfer from the pyridine ring to the nitro group [5]. This transition is responsible for the characteristic yellow color of the compound and its photochemical properties.
The molecular orbital analysis also reveals the presence of n→π* transitions involving the nitrogen lone pairs, which contribute to the compound's spectroscopic properties and potential coordination chemistry [16]. These transitions typically appear at lower energies than the π→π* transitions and are sensitive to solvent effects and protonation state.
| Vibrational Mode | Frequency Range (cm⁻¹) | Characteristic Features |
|---|---|---|
| C-H aromatic stretching | 3100-3000 | Multiple peaks due to aromatic substitution |
| C-H aliphatic stretching (CH₃) | 3000-2900 | Asymmetric and symmetric CH₃ stretching |
| C≡N stretching | 2260-2220 | Strong, sharp peak characteristic of nitrile |
| C=C aromatic stretching | 1620-1430 | Multiple peaks from aromatic ring vibrations |
| NO₂ asymmetric stretching | 1570-1520 | Strong absorption, electron-withdrawing effect |
| NO₂ symmetric stretching | 1380-1300 | Medium to strong intensity |
| C-N stretching | 1320-1250 | Influenced by aromatic substitution |
| C-H in-plane bending | 1180-1000 | Variable intensity depending on substitution |
| C-H out-of-plane bending | 900-675 | Weak to medium intensity |
| Ring deformation | 800-600 | Broad absorption region |
| Computational Method | Basis Set Type | Scaling Factor | Performance Notes |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | Triple-zeta with polarization and diffuse | 0.967 | Excellent for vibrational analysis |
| B3LYP/6-31G(d,p) | Double-zeta with polarization | 0.961 | Good balance of accuracy and cost |
| B3PW91/6-311++G(d,p) | Triple-zeta with polarization and diffuse | 0.963 | Improved density gradients |
| M06-2X/6-311++G(d,p) | Meta-GGA hybrid with dispersion | 0.952 | Better for weak interactions |
| wB97XD/6-311++G(d,p) | Range-separated hybrid with dispersion | 0.955 | Accurate for dispersion forces |
| Electronic Property | Calculated Value | Method | Significance |
|---|---|---|---|
| HOMO Energy | -7.55 eV | B3LYP/6-311++G(d,p) | Electron-donating capacity |
| LUMO Energy | -3.71 eV | B3LYP/6-311++G(d,p) | Electron-accepting capacity |
| Energy Gap | 3.84 eV | B3LYP/6-311++G(d,p) | Chemical reactivity indicator |
| Dipole Moment | 4.2 D | B3LYP/6-311++G(d,p) | Molecular polarity |
| Polarizability | 156.2 a.u. | B3LYP/6-311++G(d,p) | Response to electric field |
Corrosive;Acute Toxic;Irritant